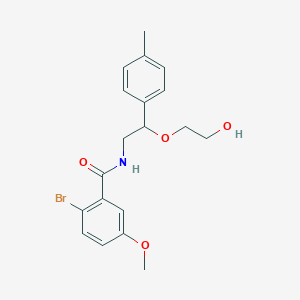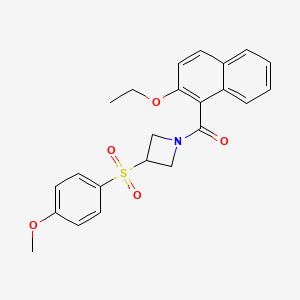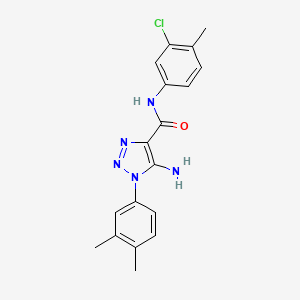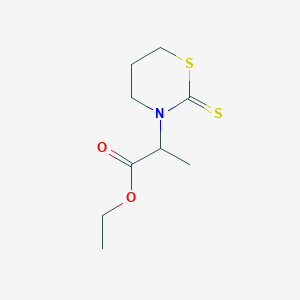![molecular formula C22H20N4O3 B2549646 N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-68-3](/img/structure/B2549646.png)
N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves multi-step processes. In one study, a compound with a similar structure, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . This synthesis was part of a process to create a radiolabeled compound for imaging 5-HT2A receptors, although the resulting compound did not show the desired tracer retention for effective PET imaging .
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a 4-methoxyphenyl group and a 1,2,4-oxadiazole moiety, which is a common feature in the synthesis of various acetamide derivatives with potential biological activities. The structural analysis is typically performed using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis to confirm the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the introduction of the 1,2,4-oxadiazole ring is a key step in the synthesis of novel acetamide derivatives with potential anticancer properties . The reactivity of these compounds can be further explored to understand their interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the methoxy and oxadiazole groups can affect properties such as solubility, stability, and the ability to cross biological barriers like the blood-brain barrier (BBB). For example, the compound [11C]AC90179 was able to penetrate the BBB, although it did not exhibit the necessary retention for imaging purposes . The physical and chemical properties are crucial for determining the suitability of these compounds for in vivo applications, such as imaging or as anticancer agents.
Anticancer Properties Analysis
The anticancer properties of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been evaluated in vitro. These compounds were tested against PANC-1, HepG2, and MCF7 cell lines, with some compounds showing high cytotoxicity. For instance, one compound exhibited IC50 values of 4.6μM and 2.2μM against PANC-1 and HepG2 cell lines, respectively, indicating a strong potential for anticancer activity . These findings suggest that the molecular framework of N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide and its derivatives could be promising for the development of new anticancer drugs.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
Research has highlighted the computational and pharmacological evaluation of derivatives similar to the compound , exploring their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, derivatives including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide have been investigated for their binding and inhibitory effects across various assays, showing potential in tumor inhibition and as anti-inflammatory agents (Faheem, 2018).
Anticancer Activity
Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives, testing them against 60 cancer cell lines. Some compounds demonstrated appreciable cancer cell growth inhibition, highlighting the potential of these compounds in anticancer therapy (Al-Sanea et al., 2020).
Antimicrobial and Antiproliferative Activity
Further research into the design and synthesis of new derivatives has shown promising chemotherapeutic agents with significant antimicrobial activity against various bacteria and fungi, as well as antiproliferative activity against human tumor cell lines. Such compounds exhibit potential in developing new treatments for microbial infections and cancer (Kaya et al., 2017).
Catalytic Hydrogenation and Green Synthesis
The use of catalytic hydrogenation for green synthesis represents another area of application. For example, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of dyes, showcases the potential of such compounds in industrial processes (Zhang Qun-feng, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-5-7-16(8-6-15)21-24-22(29-25-21)19-4-3-13-26(19)14-20(27)23-17-9-11-18(28-2)12-10-17/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCOZKAXUDDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)

![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
